ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
The compound’s name might be a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
- It contains several functional groups, including an ethyl ester, a piperazine ring, and a pyrido[1,2-a]pyrimidine core.
- The compound’s structure suggests potential biological activity due to the presence of various reactive centers.
Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate: is a complex heterocyclic molecule.
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound might not be readily available in the literature, we can infer potential strategies based on similar structures
-
Thiazolidinone Formation
- Start with a thiazolidinone precursor (e.g., 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene).
- React it with an aldehyde (e.g., formaldehyde) to form the imine intermediate.
- Cyclize the imine with a suitable reagent (e.g., ammonium acetate) to obtain the thiazolidinone ring.
-
Pyrido[1,2-a]pyrimidine Formation
- Begin with a pyrimidine precursor (e.g., 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl).
- Introduce the desired substituents (e.g., the thiazolidinone) via nucleophilic substitution or other methods.
-
Piperazine Attachment
- React the pyrido[1,2-a]pyrimidine with piperazine-1-carboxylic acid or its ester derivative.
- Form the desired ester linkage (ethyl ester) to complete the compound.
Industrial Production:
Actual industrial-scale production methods would require optimization and scalability. Collaboration between synthetic chemists and process engineers would be essential.
Chemical Reactions Analysis
Reactions:
Oxidation/Reduction: The compound likely undergoes redox reactions due to its diverse functional groups.
Substitution: Nucleophilic substitutions (e.g., piperazine attachment) play a crucial role.
Cyclization: Formation of the thiazolidinone and pyrido[1,2-a]pyrimidine rings involves cyclization reactions.
Common Reagents and Conditions:
Thiazolidinone Formation: Aldehydes, ammonium acetate, and suitable solvents.
Pyrido[1,2-a]pyrimidine Formation: Pyrimidine precursors, nucleophiles, and catalysts.
Piperazine Attachment: Piperazine-1-carboxylic acid or its ester, coupling agents (e.g., DCC), and solvents.
Scientific Research Applications
Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Explore its reactivity and design related derivatives.
Biology: Study its interactions with cellular targets.
Industry: Assess its use as a building block for drug development.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Further research is needed to unravel this mystery.
Comparison with Similar Compounds
While direct analogs might be scarce, we can compare it to related molecules:
Similar Compounds:
Feel free
Properties
Molecular Formula |
C26H33N5O4S2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4S2/c1-4-6-7-8-11-31-24(33)20(37-26(31)36)17-19-22(27-21-18(3)10-9-12-30(21)23(19)32)28-13-15-29(16-14-28)25(34)35-5-2/h9-10,12,17H,4-8,11,13-16H2,1-3H3/b20-17- |
InChI Key |
RCKYNSJICFJMJQ-JZJYNLBNSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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